N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S2/c1-32-19-12-14-20(15-13-19)34(30,31)16-6-11-23(29)28(17-18-7-3-2-4-8-18)25-27-24-21(26)9-5-10-22(24)33-25/h2-5,7-10,12-15H,6,11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYZXCAOEZSSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 4-position. The benzyl group is then attached to the nitrogen atom of the benzothiazole ring. The final step involves the coupling of the methoxybenzenesulfonyl group to the butanamide chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzothiazole moiety may play a key role in binding to these targets, while the methoxybenzenesulfonyl group could enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Benzothiazole vs. Thiazole/Benzoxazole: The target compound’s benzothiazole core (with 4-fluoro substitution) provides distinct electronic and steric properties compared to thiazole or benzoxazole analogs.
- Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl group in the target compound donates electron density via the methoxy group, contrasting with 4-methylphenylsulfonyl (electron-neutral) in CAS 328015-35-4. This difference impacts solubility and target binding .
- Butanamide vs. Benzamide: Flexible butanamide chains (target compound) may enhance conformational adaptability compared to rigid benzamide cores (CAS 735299-22-6), influencing pharmacokinetics .
Pharmacological and Physicochemical Properties
- Bioactivity: Benzothiazole derivatives are associated with kinase inhibition and anti-inflammatory activity, whereas thiazole/triazole analogs () may target different enzymes (e.g., cyclooxygenase) .
- Solubility and Lipophilicity: The 4-methoxy group enhances solubility relative to 4-methyl analogs (CAS 328015-35-6).
- Molecular Weight and Drug-Likeness: The target compound (estimated MW ~480–500 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like CAS 735299-22-6 (MW 437.55 g/mol) with a rigid benzamide core .
Biological Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, related studies, and potential applications.
Chemical Structure and Properties
The compound features a complex structure consisting of:
- Benzothiazole moiety : Known for its diverse biological activities.
- Fluorinated aromatic rings : These modifications often enhance biological activity and bioavailability.
- Butanamide backbone : Contributes to the compound's stability and interaction with biological targets.
Molecular Formula
- C : 24
- H : 20
- F : 1
- N : 2
- O : 3
- S : 2
Antioxidant Properties
Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress.
Anti-Cancer Effects
Similar compounds have shown promise in cancer treatment by interacting with proteins involved in cancer pathways. Preliminary studies suggest that this compound may inhibit tumor growth through modulation of signaling pathways related to cell proliferation and survival.
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- The benzothiazole moiety may interact with specific enzymes or receptors involved in cancer progression.
- The sulfonamide group could enhance binding affinity to biological macromolecules, potentially affecting enzyme activity or receptor signaling.
Case Studies and Research Findings
-
In Vitro Studies
- A study involving related benzothiazole compounds demonstrated their ability to inhibit cancer cell proliferation in various human cancer cell lines. The results indicated a dose-dependent response, suggesting that structural modifications could optimize efficacy.
-
Binding Affinity Assays
- Interaction studies using surface plasmon resonance showed that similar compounds bind effectively to proteins involved in oncogenic signaling pathways. This suggests that this compound may also exhibit strong binding affinities.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-benzyl-N-(4-chlorobenzothiazol-2-yl)-butanamide | Structure | Chlorine substitution may alter biological activity |
| 2-amino-N-(4-fluorobenzenesulfonyl)benzothiazole | Structure | Contains an amino group; potential for enhanced solubility |
| 4-fluorobenzenesulfonamide | Structure | Simpler structure; potential use as a sulfonamide drug |
Q & A
Q. What spectroscopic methods are recommended for characterizing this compound?
Characterization should employ a combination of 1H and 13C NMR to confirm proton environments and carbon frameworks. DEPT experiments can resolve stereochemistry, while IR spectroscopy identifies functional groups like sulfonyl (S=O) and amide (C=O) bonds. High-resolution mass spectrometry (HRMS) verifies molecular weight and purity. For structural ambiguity, cross-reference with X-ray crystallography data from analogous sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)benzenesulfonamide ).
Q. What is a typical synthetic route for this compound?
A multi-step approach is common:
Benzothiazole precursor synthesis : React 2-amino-4-fluorothiophenol with a carbonyl source to form the 4-fluoro-1,3-benzothiazol-2-yl moiety .
Sulfonylation : Treat 4-chlorobutanoic acid derivatives with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., K2CO3) to install the sulfonyl group .
Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the benzylamine and benzothiazole-sulfonyl intermediates .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Highly soluble in DMSO and dichloromethane; moderate in methanol .
- Stability : Stable at room temperature for >6 months if stored anhydrous and protected from light. Avoid prolonged exposure to acidic/basic conditions to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation or amide coupling?
Q. How to resolve contradictions between spectroscopic data and crystallographic analysis?
If NMR suggests conformational flexibility (e.g., rotational isomers), compare with single-crystal X-ray diffraction data from structurally related compounds (e.g., N-(4-Fluorobenzoyl)-2-hydroxy-4-methyl-benzohydrazide ). For sulfonyl group geometry, computational methods (DFT) can model preferred conformations .
Q. What computational strategies predict biological interactions of this compound?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2), where the sulfonamide group mimics known inhibitors .
- DFT calculations : Analyze electron distribution in the benzothiazole ring to predict binding affinity .
- ADMET profiling : Use in silico tools to assess metabolic stability, leveraging the trifluoromethyl-like effects of the 4-methoxybenzenesulfonyl group .
Q. How to design analogs with improved bioactivity?
- Benzothiazole modification : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to enhance electrophilic reactivity .
- Sulfonyl group variation : Replace 4-methoxy with a morpholine or piperazine moiety to modulate solubility and target engagement .
- Amide linker replacement : Substitute butanamide with a triazole spacer to improve metabolic stability .
Q. What biological targets are plausible based on structural analogs?
- Antimicrobial agents : Benzothiazole-sulfonamide hybrids inhibit bacterial dihydropteroate synthase .
- Anticancer agents : Analogous compounds (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) target kinase pathways .
- Anti-inflammatory agents : Sulfonamides with methoxy groups show COX-2 selectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
